molecular formula C19H26N2O2 B5884242 1-(2-adamantyl)-4-(2-furoyl)piperazine

1-(2-adamantyl)-4-(2-furoyl)piperazine

Cat. No. B5884242
M. Wt: 314.4 g/mol
InChI Key: FZHLZWPYJQQFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-4-(2-furoyl)piperazine, also known as AFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AFA belongs to the class of adamantyl-substituted piperazines and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. 1-(2-adamantyl)-4-(2-furoyl)piperazine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. 1-(2-adamantyl)-4-(2-furoyl)piperazine has also been found to interact with the dopamine and serotonin receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2-furoyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 1-(2-adamantyl)-4-(2-furoyl)piperazine has also been found to modulate the immune response and inhibit the growth of cancer cells. In addition, 1-(2-adamantyl)-4-(2-furoyl)piperazine has been shown to have antiviral activity against HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-(2-adamantyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its unique chemical structure, potential therapeutic applications, and availability. However, 1-(2-adamantyl)-4-(2-furoyl)piperazine also has some limitations, such as its low solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 1-(2-adamantyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(2-adamantyl)-4-(2-furoyl)piperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the optimization of the synthesis method to improve the yield and purity of 1-(2-adamantyl)-4-(2-furoyl)piperazine. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-adamantyl)-4-(2-furoyl)piperazine and its potential interactions with other drugs.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-(2-furoyl)piperazine is a promising compound with potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. The synthesis method of 1-(2-adamantyl)-4-(2-furoyl)piperazine involves the reaction of 2-furoic acid with 2-adamantanone in the presence of a dehydrating agent such as thionyl chloride. 1-(2-adamantyl)-4-(2-furoyl)piperazine has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, and it has also been found to inhibit the growth of cancer cells and have antiviral activity against HIV and hepatitis C virus. While 1-(2-adamantyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-(2-furoyl)piperazine involves the reaction of 2-furoic acid with 2-adamantanone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with piperazine to obtain 1-(2-adamantyl)-4-(2-furoyl)piperazine. The purity of the compound can be improved by recrystallization or chromatography techniques.

Scientific Research Applications

1-(2-adamantyl)-4-(2-furoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. In neuroscience, 1-(2-adamantyl)-4-(2-furoyl)piperazine has been shown to have neuroprotective effects against oxidative stress and inflammation. In cancer research, 1-(2-adamantyl)-4-(2-furoyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2-adamantyl)-4-(2-furoyl)piperazine has also shown promising results in the treatment of infectious diseases such as HIV and hepatitis C virus.

properties

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLZWPYJQQFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Adamantyl)piperazino](2-furyl)methanone

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